N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
Description
N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a synthetic small molecule characterized by a unique structural architecture combining four key motifs:
- Azetidine ring: A strained four-membered nitrogen-containing heterocycle, which may enhance conformational rigidity and receptor binding .
For instance, azetidine derivatives are increasingly explored in drug discovery due to their favorable pharmacokinetic properties .
Properties
IUPAC Name |
N-methyl-N-[[1-(7-methylpurin-6-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-18-9-17-13-12(18)14(16-8-15-13)20-6-10(7-20)5-19(2)23(21,22)11-3-4-11/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGOEWFBHIULGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CC(C3)CN(C)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide (CAS No. 2549025-78-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.
- Molecular Formula : C14H20N6O2S
- Molecular Weight : 336.42 g/mol
- IUPAC Name : this compound
- InChI Key : BCGOEWFBHIULGO-UHFFFAOYSA-N
The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt). This inhibition affects the phosphatidylinositol 3 kinase (PI3K)-PKB signaling pathway , which is critical in regulating cell proliferation and survival, particularly in cancer cells where this pathway is often dysregulated.
Anticancer Properties
Research indicates that this compound can significantly reduce cell proliferation and induce apoptosis in various cancer cell lines. The inhibition of PKB leads to decreased signaling through pathways that promote cell survival, making it a candidate for further studies in cancer therapeutics.
Cellular Effects
This compound has been shown to:
- Influence gene expression related to cell cycle regulation.
- Alter metabolic processes by interacting with various enzymes.
These effects are primarily mediated through its binding interactions with protein kinases, resulting in downstream effects on cellular metabolism and signaling pathways.
Table 1: Summary of Biological Activities
| Study | Model | Key Findings |
|---|---|---|
| Study 1 | Human breast cancer cells | Significant reduction in cell viability at IC50 concentrations. Induction of apoptosis confirmed via flow cytometry. |
| Study 2 | Mouse xenograft models | Tumor growth inhibition observed with daily administration. Reduction in PKB activity correlated with tumor size decrease. |
| Study 3 | In vitro kinase assays | Demonstrated selective inhibition of PKB compared to other kinases, indicating a favorable selectivity profile for therapeutic applications. |
Notable Case Studies
- Human Breast Cancer Cells : A study demonstrated that treatment with this compound led to a marked decrease in proliferation rates and increased apoptosis markers, suggesting its potential as an anticancer agent.
- Xenograft Models : In vivo studies using mouse models showed that this compound effectively reduced tumor sizes when administered daily, highlighting its potential for systemic application in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggest that modifications in the linker group between piperidine and lipophilic substituents enhance its bioavailability and potency as an inhibitor of PKB.
Comparison with Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate ()
- Core Structure : Combines azetidine with a 1,3-selenazole ring and a β-keto ester backbone.
- Functional Groups : Selenium replaces sulfur in the heterocycle, enhancing electrophilicity and redox activity.
- Synthesis : Synthesized via [3+2] cycloaddition, a method adaptable to other azetidine derivatives .
- Biological Relevance : Selenazole derivatives exhibit antioxidant and anticancer properties, though the target compound’s sulfonamide group may offer distinct hydrogen-bonding capabilities .
Tartrate Salt of 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-Fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol ()
- Core Structure : Integrates azetidine into a tetrahydro-pyridoindole scaffold.
- Functional Groups : Fluorine atoms improve metabolic stability and membrane permeability.
- Therapeutic Use : Patent claims anticancer activity, highlighting azetidine’s role in target engagement .
Purine-Based Analogues
Purine derivatives like 6-mercaptopurine and acyclovir are well-established in antiviral and anticancer therapies. The target compound’s 7-methyl substitution on the purine ring may reduce deamination susceptibility compared to unmodified purines, enhancing stability .
Cyclopropane Sulfonamides
Cyclopropane sulfonamides, such as tazobactam, leverage ring strain for covalent binding or transition-state mimicry. The target compound’s cyclopropane may confer rigidity, while the sulfonamide group could act as a hydrogen-bond donor, similar to protease inhibitors .
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
